Oligomycin E is a member of the oligomycin family, which are macrolide antibiotics produced by the bacterium Streptomyces avermitilis. It is primarily known for its role as an inhibitor of ATP synthase, a key enzyme in cellular energy production. Oligomycin E is structurally related to other oligomycins, such as oligomycin A, and exhibits similar biological activities. The compound is utilized in biochemical research to study mitochondrial function and energy metabolism.
Oligomycin E is derived from the fermentation of Streptomyces avermitilis, a soil-dwelling bacterium known for producing various bioactive compounds. The extraction and purification of oligomycin E involve solvent extraction and chromatographic techniques to isolate the active components from the fermentation broth.
Oligomycin E belongs to the class of macrolide antibiotics and is categorized as a mitochondrial ATP synthase inhibitor. Its mechanism of action involves binding to ATP synthase, thereby blocking ATP production in cells.
The synthesis of oligomycin E can be approached through several methods, including total synthesis and semi-synthesis from naturally occurring precursors. The total synthesis involves multiple steps, including the formation of key intermediates that lead to the final macrolide structure.
One notable synthetic route involves the Kornblum oxidation reaction, which transforms specific precursors into oligomycin derivatives. For instance, 33-dehydrooligomycin A was synthesized through this method, indicating the versatility of synthetic pathways available for modifying oligomycin structures .
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and solvent choice. Techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to monitor reaction progress and assess product purity.
Oligomycin E has a complex molecular structure characterized by a large lactone ring and several functional groups that contribute to its biological activity. The precise molecular formula for oligomycin E is CHO, reflecting its composition of carbon, hydrogen, and oxygen atoms.
The three-dimensional structure of oligomycin E has been elucidated using X-ray crystallography, revealing details about its conformation and binding interactions with ATP synthase. The binding site for oligomycin on ATP synthase has been mapped, providing insights into how this compound inhibits enzyme activity .
Oligomycin E primarily acts as an inhibitor of ATP synthase by binding to the c-ring of the enzyme complex. This interaction prevents protons from passing through the enzyme during oxidative phosphorylation, effectively halting ATP production.
The inhibition mechanism involves competitive binding at the active site of ATP synthase. Studies have shown that oligomycin can significantly reduce oxygen consumption rates in cells by obstructing ATP synthesis pathways . This property makes it a valuable tool in metabolic studies.
The mechanism by which oligomycin E exerts its inhibitory effects on ATP synthase involves direct interaction with the enzyme's c-subunit ring. Upon binding, oligomycin induces conformational changes that prevent proton flow through the enzyme, thereby inhibiting ATP generation.
Experimental observations indicate that even low concentrations of oligomycin can effectively inhibit mitochondrial respiration in various cell types, underscoring its potency as an inhibitor . This action leads to decreased cellular energy levels and can trigger apoptotic pathways in sensitive cell types.
Oligomycin E is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water. The melting point and specific optical rotation values are essential for characterizing the compound.
The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its chemical reactivity is primarily associated with its ability to form hydrogen bonds with residues in ATP synthase.
Oligomycin E serves multiple scientific purposes:
Oligomycin E binds specifically to the subunit c (Foc) ring of mitochondrial ATP synthase, a critical step in its inhibitory mechanism. High-resolution crystallographic studies (1.9 Å) of the Saccharomyces cerevisiae c10-ring reveal that oligomycin docks at the interface of two adjacent Foc subunits, positioning itself near the proton-translocating residue Glu59 within the transmembrane region [3] [6]. The binding involves:
Molecular dynamics simulations confirm that oligomycin E naturally partitions into the lipid-water interface of the inner mitochondrial membrane, enabling access to proton-binding sites on the c-ring [6]. In mammalian systems, the binding site is conserved, with identical residues in human Foc, explaining cross-species sensitivity [3].
Table 1: Key Residues in Foc Ring Mediating Oligomycin E Binding
Residue | Role in Binding | Conservation (Yeast vs. Human) |
---|---|---|
Glu59 | Water-mediated H-bond to oligomycin | 100% conserved |
Phe64 | Hydrophobic/π-π interactions | 100% conserved |
Ala56/Ala60 | Hydrophobic contacts across c-subunits | 100% conserved |
Leu63 | Rotamer shift to create binding crevice | 100% conserved |
The OSCP subunit is essential for conferring oligomycin sensitivity to mitochondrial ATP synthase but does not directly bind the inhibitor. Reconstitution experiments demonstrate that OSCP is required to restore oligomycin sensitivity in F1-depleted membranes, indicating its role in structural coupling between Fo and F1 domains [1] [9]. Key mechanisms include:
Notably, bacterial ATP synthases lack OSCP and are oligomycin-resistant, confirming its role in conferring sensitivity in eukaryotes [1].
Oligomycin E blocks proton flux through the Fo channel, decoupling electron transport from ATP synthesis. This occurs via:
Table 2: Bioenergetic Effects of Oligomycin E-Induced Proton Translocation Blockade
Parameter | Immediate Effect | Adaptive Response | Measurement Technique |
---|---|---|---|
Proton flux | Complete inhibition | Induction of UCP-mediated leak | Seahorse OCR profiling [2] |
Δψm | Depolarization | Partial repolarization via leak | TMRM fluorescence [8] |
ATP synthesis | >90% suppression | Glycolytic upregulation | Luciferase assay [4] |
OCR | Sharp decline (~70%) | Gradual recovery to basal levels | Extracellular flux analysis [2] |
The carboxylate of Glu59 is indispensable for proton translocation, cycling between protonated (closed) and deprotonated (open) states during rotation. Oligomycin E immobilizes this residue via:
This mechanism explains the high specificity of oligomycin E for eukaryotic ATP synthase, as bacterial c-rings lack equivalent conserved residues [3] [10].
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